4-Methoxy-3,5-dimethylphenol
Description
4-Methoxy-3,5-dimethylphenol (CAS 4962-29-2) is an aromatic phenolic compound characterized by a methoxy group (-OCH₃) at the para position and two methyl (-CH₃) groups at the meta positions relative to the hydroxyl (-OH) group. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol . This compound is widely utilized as an organic building block in pharmaceutical synthesis and material science due to its stability and reactivity . Commercial availability is noted through suppliers like CymitQuimica, with prices ranging from €96.00/100mg to €1,161.00/5g .
Properties
IUPAC Name |
4-methoxy-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKAMRJNPUECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349160 | |
| Record name | 4-methoxy-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4962-29-2 | |
| Record name | 4-Methoxy-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4962-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylphenol can be achieved through several methods. One common approach involves the methylation of 3,5-dimethylphenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different phenolic compounds with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
One of the most significant applications of 4-Methoxy-3,5-dimethylphenol is in the pharmaceutical industry. Research indicates that it exhibits potential as a therapeutic agent due to its cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising cytotoxicity against colorectal cancer cells, where specific derivatives were found to inhibit the c-Myc oncogene effectively .
Case Study: Cytotoxic Activity Against Cancer Cells
In a study published in Frontiers in Pharmacology, researchers synthesized novel phenoxy-N-phenylaniline derivatives that included this compound. The lead compound exhibited an IC50 value indicating potent cytotoxicity against colorectal cancer cells . This suggests that the compound may serve as a valuable scaffold for developing new anticancer drugs.
Chemical Synthesis and Industrial Applications
This compound is widely utilized in chemical synthesis as an intermediate. Its reactivity allows it to participate in various reactions, including oxidation and coupling reactions.
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Pharmaceuticals | Synthesis of anticancer agents |
| Agrochemicals | Intermediate in the production of pesticides |
| Material Science | Component in polymer formulations |
| Cleaning Products | Ingredient in disinfectants and solvents |
The compound's role as an intermediate in the synthesis of agrochemicals highlights its versatility. Its incorporation into formulations enhances the efficacy of pesticides and herbicides due to its ability to modify biological activity.
Table 3: Toxicological Data
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Toxic if swallowed |
| Skin Corrosion | Causes severe skin burns |
| Eye Damage | Causes serious eye damage |
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups
Biological Activity
4-Methoxy-3,5-dimethylphenol, also known as orcinol, is an organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 152.19 g/mol. It features a methoxy group (-OCH₃) and two methyl groups (-CH₃) on a phenolic ring, which contribute to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4 μg/mL |
| This compound | Listeria monocytogenes | 8 μg/mL |
| Azo derivatives | E. coli | Not detectable |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is thought to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against Hepatitis B virus (HBV). Derivatives of this compound have shown promising results in vitro by inhibiting HBV replication through mechanisms involving the elevation of intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methoxy and methyl groups may interact with active sites on enzymes involved in various metabolic pathways.
- Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells .
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
- Antibacterial Study : A study evaluated the antibacterial activity of synthesized azo derivatives containing this compound against Gram-positive bacteria. The results indicated a strong selective activity against S. aureus, with MIC values significantly lower than those reported for other compounds .
- Antiviral Research : Another study focused on the anti-HBV activity of derivatives based on this phenolic compound. The derivative IMB-0523 demonstrated effective inhibition of HBV replication in both in vitro and in vivo models .
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol (PCMX)
- Structure: Substitutes the methoxy group in 4-Methoxy-3,5-dimethylphenol with chlorine (Cl) at the para position.
- Properties :
- Applications: Used as a disinfectant and preservative in consumer products.
Key Differences :
4-Bromo-3,5-dimethylphenol
- Structure : Bromine (Br) replaces the methoxy group at the para position.
- Properties :
- Applications : Primarily used in organic synthesis as a halogenated intermediate. Its larger atomic radius compared to Cl or OCH₃ may influence steric effects in reactions.
Key Differences :
- Bromine’s higher polarizability enhances electrophilic substitution reactivity compared to methoxy or chloro derivatives.
- Limited safety data available, but brominated phenols are generally more toxic than methoxylated analogs .
Isomeric Methoxy-Dimethylphenols
Several positional isomers differ in substituent arrangement:
4-Methoxy-2,5-dimethylphenol (CAS 4962-28-1): Methoxy at para, methyl groups at ortho and meta positions. Purity: 96% .
4-Methoxy-2,6-dimethylphenol (CAS 2431-91-6): Methoxy at para, methyl groups at two ortho positions. Purity: 98% .
2-Methoxy-4-methylphenol (CAS 93-51-6): Methoxy at ortho, methyl at para. Found in natural products and flavor compounds .
Key Differences :
- Substituent positions alter electronic and steric profiles. For example, this compound’s symmetric meta-methyl groups enhance steric hindrance around the hydroxyl, reducing nucleophilic attack compared to ortho-substituted isomers.
- Isomers like 2-Methoxy-4-methylphenol exhibit lower melting points due to reduced symmetry .
Trisubstituted Phenols
Examples from synthetic studies include:
3,5-Bis(4-methoxyphenyl)-2-phenylphenol: Melting point: 173.5–175.8°C . Applications: Intermediate in polymer chemistry.
3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol: Liquid at room temperature (yellow oil) .
Key Differences :
- Bulky substituents (e.g., phenyl groups) increase molecular weight and reduce solubility in polar solvents compared to this compound.
- Enhanced aromatic stacking in trisubstituted derivatives may improve thermal stability .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
